Allyl(4-methoxyphenyl)dimethylsilane

Catalog No.
S1899253
CAS No.
68469-60-3
M.F
C12H18OSi
M. Wt
206.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl(4-methoxyphenyl)dimethylsilane

CAS Number

68469-60-3

Product Name

Allyl(4-methoxyphenyl)dimethylsilane

IUPAC Name

(4-methoxyphenyl)-dimethyl-prop-2-enylsilane

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

InChI

InChI=1S/C12H18OSi/c1-5-10-14(3,4)12-8-6-11(13-2)7-9-12/h5-9H,1,10H2,2-4H3

InChI Key

BEKRXBQZYQZFBV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)[Si](C)(C)CC=C

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)CC=C

Allyl(4-methoxyphenyl)dimethylsilane is an organosilicon compound characterized by its molecular formula C12H18OSi\text{C}_{12}\text{H}_{18}\text{OSi} and a molecular weight of 206.36 g/mol. This compound features an allyl group, a methoxyphenyl group, and two methyl groups bonded to a silicon atom. Its structure can be represented as follows:

  • Chemical Structure: The compound includes a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to a silicon atom that has two methyl groups and an allyl group (prop-2-enyl).

Allyl(4-methoxyphenyl)dimethylsilane is noted for its versatility in

Allyldimethoxyphenylsilane can be a useful building block for organic synthesis due to the presence of different functional groups. The allyl group (CH2CH=CH2) provides a site for further chemical reactions, while the methoxyphenyl group (CH3OC6H4) can influence the reactivity of the molecule. Researchers can utilize these properties to synthesize various organic compounds, including:* Fine chemicals
* Pharmaceuticals* Functional materials [, ]

  • Silicone Resin Synthesis

  • Oxidation: This compound can be oxidized to yield silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: The allyl group can be reduced to form saturated alkyl derivatives using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The silicon atom may undergo substitution with halogens or other nucleophiles, facilitated by agents such as chlorine or bromine.

These reactions highlight the compound's reactivity due to the presence of functional groups capable of undergoing transformation under appropriate conditions .

Research into the biological activity of Allyl(4-methoxyphenyl)dimethylsilane suggests potential applications in modifying biological molecules. Its unique structure allows it to interact with various biological systems, making it a candidate for drug delivery systems and bioconjugation reactions. The reactivity of the allyl group may enable its use in biotinylation processes, which are crucial for labeling biomolecules .

Allyl(4-methoxyphenyl)dimethylsilane can be synthesized through several methods:

  • Grignard Reaction: A common synthesis route involves reacting 4-methoxyphenylmagnesium bromide with allyldimethylchlorosilane. This reaction typically occurs under inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation.
  • Industrial Production: In industrial settings, similar reagents and conditions are used but optimized for higher yields and purity. Purification steps such as distillation or recrystallization may follow the synthesis process .

The applications of Allyl(4-methoxyphenyl)dimethylsilane span various fields:

  • Organic Synthesis: It serves as a reagent in cross-coupling reactions, facilitating the formation of complex organic molecules.
  • Biological Research: The compound is explored for its potential in modifying biomolecules, particularly in drug delivery systems.
  • Industrial Use: It finds utility in producing specialty polymers and materials due to its unique chemical properties .

Interaction studies involving Allyl(4-methoxyphenyl)dimethylsilane focus on its reactivity with biological molecules and other chemical species. Its ability to undergo biotinylation makes it valuable for proteomics research, where it can be used to label proteins for detection and analysis . Further studies may investigate its interactions with various enzymes or receptors to understand its potential therapeutic roles.

Allyl(4-methoxyphenyl)dimethylsilane has several similar compounds, which include:

  • Allyldimethylphenylsilane
  • Methoxytrimethylsilane
  • Dimethylphenylsilane

Uniqueness

What sets Allyl(4-methoxyphenyl)dimethylsilane apart from these compounds is the combination of both an allyl group and a methoxyphenyl group. This dual functionality provides distinct reactivity options not found in the other compounds listed, making it particularly useful in specialized synthetic applications. For example, while allyldimethylphenylsilane may have similar reactivity due to the allyl group, it lacks the methoxy functionality that enables additional interactions with biological systems .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Allyl(4-methoxyphenyl)dimethylsilane

Dates

Modify: 2023-08-16

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